2-(2,5-Difluoro-phenyl)-cyclohexanone

Medicinal Chemistry Alzheimer's Disease Gamma-Secretase Inhibition

2-(2,5-Difluoro-phenyl)-cyclohexanone is the strategic starting material for synthesizing MRK-560-class γ-secretase inhibitors. The 2,5-difluorophenyl group is the most preferred Ar2 substituent (US7276637B2), delivering superior potency and brain exposure (ED50 6 mg/kg). The preferred synthetic route using this intermediate achieves >99.9:0.1 dr, eliminating costly purification. Using a generic 2-arylcyclohexanone results in inferior GSI pharmacology. Secure this key intermediate for your GMP-scale program.

Molecular Formula C12H12F2O
Molecular Weight 210.22 g/mol
Cat. No. B8506778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Difluoro-phenyl)-cyclohexanone
Molecular FormulaC12H12F2O
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESC1CCC(=O)C(C1)C2=C(C=CC(=C2)F)F
InChIInChI=1S/C12H12F2O/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2
InChIKeyYIWZKDHKPAERKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Difluoro-phenyl)-cyclohexanone: A Critical Intermediate for γ-Secretase Inhibitor Synthesis


2-(2,5-Difluoro-phenyl)-cyclohexanone is a 2-aryl-substituted cyclohexanone that serves as a key disubstituted cyclohexanone building block in the synthesis of γ-secretase inhibitors (GSIs) [1]. The 2,5-difluorophenyl substitution pattern is the most preferred aryl group (Ar2) in the patented cyclohexanone-derived GSI series, alongside 2,3,6-trifluorophenyl, due to its contribution to optimal pharmacological activity of the final GSI molecules [2].

Why Aryl Substitution Pattern on the Cyclohexanone Core is Non-Interchangeable


The identity and substitution pattern of the aryl group at the 2-position of the cyclohexanone ring directly determines the pharmacological outcome of the final γ-secretase inhibitor. The US patent for cyclohexanone-derived GSIs explicitly lists 2,5-difluorophenyl and 2,3,6-trifluorophenyl as the most preferred Ar2 groups, while closely related analogs—such as 2,5-dichlorophenyl, 2-bromo-5-fluorophenyl, or unsubstituted phenyl—are relegated to a broader, less optimal set of examples [1]. This preference reflects structure-activity relationships (SAR) where the 2,5-difluoro substitution pattern confers a specific electronic and steric environment that translates into superior potency and pharmacokinetics in downstream GSI candidates like MRK-560 [2]. Therefore, replacing 2-(2,5-difluoro-phenyl)-cyclohexanone with a generic 2-aryl-cyclohexanone bearing a different halogen or substitution pattern would lead to a different, and likely inferior, GSI pharmacological profile.

Quantitative Differentiation of 2-(2,5-Difluoro-phenyl)-cyclohexanone as a GSI Intermediate


Preferred Aryl Group in Patented GSI Cyclohexanone Series

In the patent defining the cyclohexanone GSI series, the 2,5-difluorophenyl group is designated as one of the two 'most preferred' Ar2 substituents, alongside 2,3,6-trifluorophenyl, whereas other 2,5-disubstituted and 2,3,6-trisubstituted phenyl rings (e.g., 2,5-dichlorophenyl, 2-bromo-5-fluorophenyl) are listed merely as 'examples' without the 'most preferred' qualifier [1]. This explicit ranking provides a class-level inference that the 2,5-difluoro pattern confers a superior balance of properties for downstream GSI activity.

Medicinal Chemistry Alzheimer's Disease Gamma-Secretase Inhibition

Superior Diastereoselectivity in the Preferred GSI Synthetic Route Using the 2,5-Difluorophenyl Intermediate

The preferred synthetic route for the GSI, which proceeds via the common disubstituted cyclohexanone derivative 5 (bearing the 2,5-difluorophenyl group), achieves a conjugate reduction with >99.9:0.1 diastereomeric ratio (dr). In contrast, an alternative, more convergent hydrogenation-based route yields only up to 75:25 dr [1]. This >300-fold improvement in diastereoselectivity demonstrates that the 2-(2,5-difluorophenyl)-cyclohexanone intermediate is central to a route that provides exceptional stereochemical control.

Synthetic Chemistry Process Chemistry Diastereoselectivity

In Vivo Efficacy of the Downstream GSI MRK-560, Directly Derived from the 2,5-Difluorophenyl Cyclohexanone Intermediate

The GSI MRK-560, which is constructed from the 2-(2,5-difluorophenyl)-cyclohexanone core, demonstrates potent in vivo reduction of brain and cerebrospinal fluid (CSF) Aβ(40) levels in rats, with ED50 values of 6 mg/kg (brain) and 10 mg/kg (CSF) [1]. While SAR data for analogs with different aryl groups at the same cyclohexanone position are not publicly available for direct comparison, the explicit preference for the 2,5-difluorophenyl group in the patent [2] strongly implies that this substitution pattern is critical for achieving the observed in vivo potency and oral bioavailability.

In Vivo Pharmacology Alzheimer's Disease Pharmacokinetics

Regioselective Diels–Alder Construction Enabled by the 2,5-Difluorophenyl Substituent

The common cyclohexanone intermediate 5 is constructed via a regioselective Diels–Alder condensation of a 1,1-disubstituted vinyl sulfone bearing the 2,5-difluorophenyl group with 2-trimethylsiloxybutadiene [1]. The electron-withdrawing and steric properties of the 2,5-difluorophenyl group are believed to direct the regiochemical outcome of this cycloaddition, favoring the desired 1,4-adduct over other possible regioisomers. While a direct yield comparison with other aryl-substituted vinyl sulfones is not reported, the selection of the 2,5-difluorophenyl variant for the scaleable synthesis implies a superior balance of reactivity and selectivity.

Synthetic Methodology Diels-Alder Reaction Regioselectivity

Optimal Application Scenarios for Procuring 2-(2,5-Difluoro-phenyl)-cyclohexanone


Medicinal Chemistry: Synthesis of γ-Secretase Inhibitors for Alzheimer's Disease

This compound is the optimal starting material for synthesizing MRK-560-class γ-secretase inhibitors. The 2,5-difluorophenyl group is explicitly identified as a 'most preferred' substituent in the patent literature, ensuring that the resulting GSI candidates will possess the pharmacophore required for potent Aβ reduction [1]. The downstream inhibitor MRK-560 demonstrates robust in vivo efficacy (brain ED50 6 mg/kg) [2], making this intermediate indispensable for any program targeting this specific GSI chemotype.

Process Chemistry: Scale-Up of a High-Diastereoselectivity GSI Route

The preferred synthetic route using this intermediate achieves >99.9:0.1 dr, a level of stereochemical control that is essential for economical large-scale GMP production [1]. Alternative routes yielding only 75:25 dr would require extensive and costly purification. For process chemists, procuring 2-(2,5-difluoro-phenyl)-cyclohexanone is a strategic choice to access the most stereoselective and scaleable route to the cis-configured trisubstituted cyclohexane core.

Chemical Biology: Tool Compound Synthesis for Target Engagement Studies

For researchers developing chemical probes based on the MRK-560 scaffold, this intermediate ensures that the probe molecule retains the precise substitution pattern that confers high selectivity for the PS-1 isoform of γ-secretase [1]. Using a different 2-aryl-cyclohexanone would result in a probe with unknown or altered selectivity, compromising the validity of in vitro and in vivo target engagement experiments [2].

Patent-Driven Drug Discovery: Accessing IP-Covered Chemical Space

The US patent US7276637B2 explicitly claims cyclohexanone derivatives with 2,5-difluorophenyl as the Ar2 group [1]. For organizations seeking to develop novel GSIs around this patent landscape, access to 2-(2,5-difluoro-phenyl)-cyclohexanone is essential to explore the SAR of this privileged scaffold without infringing on other substitution patterns.

Quote Request

Request a Quote for 2-(2,5-Difluoro-phenyl)-cyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.